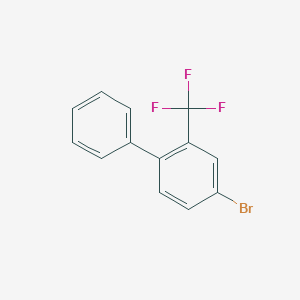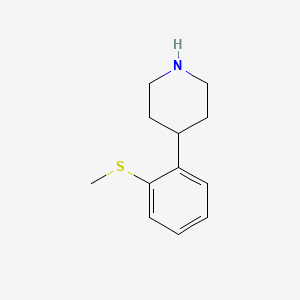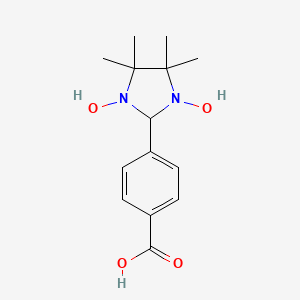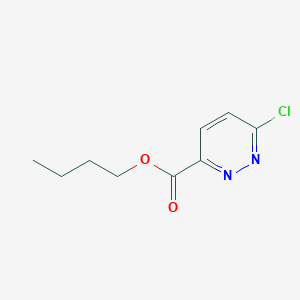![molecular formula C10H10O5 B8323631 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8323631.png)
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C10H10O5 It is characterized by a benzodioxine ring structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzoic acid with methanol in the presence of a catalyst to form the methoxy derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid, while reduction can produce 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-aldehyde.
Applications De Recherche Scientifique
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid
Comparison: Compared to similar compounds, 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to the position of its functional groups, which can significantly influence its reactivity and interactions. The presence of the methoxy group at the 8th position and the carboxylic acid group at the 5th position provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-13-7-3-2-6(10(11)12)8-9(7)15-5-4-14-8/h2-3H,4-5H2,1H3,(H,11,12) |
Clé InChI |
PWJRPWPPVFPUQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C(=O)O)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
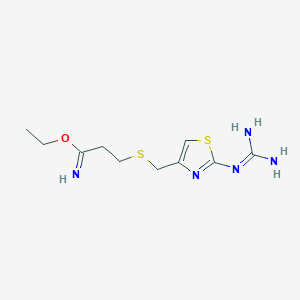
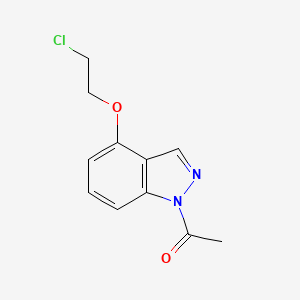
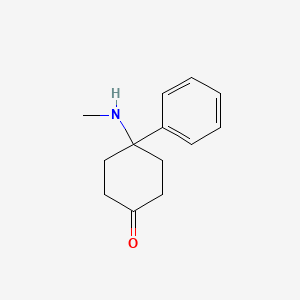
![4-[[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methyl-amino]butanoic acid](/img/structure/B8323570.png)
![N-[3-(dimethylamino)propyl]N,N'-dimethyl-1,3-propanediamine](/img/structure/B8323577.png)
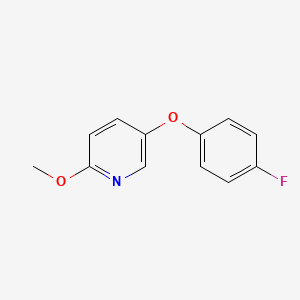
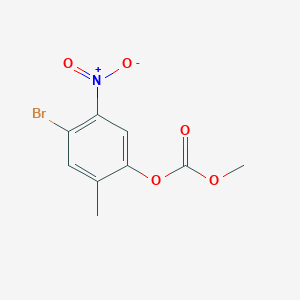
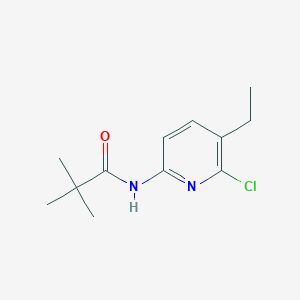
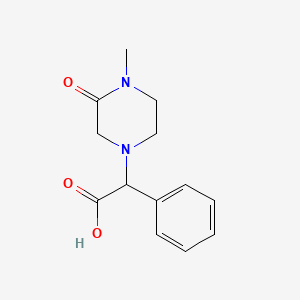
![3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid](/img/structure/B8323609.png)
